2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile
Description
This compound features a pyridinyl core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, along with a methoxyimino propanenitrile side chain. Its molecular formula is C₁₆H₁₁Cl₃F₃N₃O (CAS: 320420-64-2) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyimino moiety contributes to its biological activity, likely as a pesticide or agrochemical intermediate .
Properties
IUPAC Name |
(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methoxyiminopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O/c1-18-17-4-6(3-15)9-8(11)2-7(5-16-9)10(12,13)14/h2,4-6H,1H3/b17-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVBOSFZIQAIKP-HAVNEIBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable nitrile and methoxyimino reagent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs, their substituents, and applications:
Key Findings from Comparative Studies
Role of the Trifluoromethyl Group :
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a common pharmacophore in agrochemicals, improving binding affinity to target enzymes (e.g., fungal cytochrome P450 or plant acetyl-CoA carboxylase) and resistance to metabolic degradation .
Functional Group Impact: Methoxyimino propanenitrile: Enhances electrophilic reactivity, making it effective against pests by disrupting mitochondrial function . Benzamide (Fluopyram): Provides systemic activity in plants, enabling translocation to root zones for nematode control . Phenoxy ester (Haloxyfop): Improves herbicidal activity through auxin mimicry, causing uncontrolled growth in weeds .
Efficacy in Field Applications: Fluopyram reduced Meloidogyne enterolobii infestations in tomatoes by 70–80% at 0.5 mg/kg soil . Haloxyfop showed 95% control of Echinochloa crus-galli (barnyard grass) at 100 g/ha .
Synthetic Accessibility : The target compound’s nitrile group allows straightforward derivatization, whereas analogs like fluopyram require multi-step synthesis for amide formation .
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile (CAS No. 866138-31-0) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₉H₁₇ClF₃N₃O₂
- Molecular Weight : 411.81 g/mol
- Structure : The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, along with a methoxyimino functional group.
Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in metabolic pathways. Specifically, it has been identified as an acetyl-CoA carboxylase (ACC) inhibitor , which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and may have therapeutic implications for conditions such as obesity and dyslipidemia .
Case Studies and Experimental Findings
-
ACC Inhibition :
- In vitro studies demonstrated that this compound effectively inhibits ACC enzyme activity, leading to decreased synthesis of fatty acids. This was evidenced by reduced levels of fatty acids in treated cell lines compared to controls .
- A study involving animal models on high-fat diets showed that administration of the compound resulted in significant reductions in hepatic cholesterol and triglyceride levels, suggesting potential benefits for metabolic disorders .
- Antimicrobial Activity :
- Cell Viability Assays :
Data Table: Biological Activity Summary
Q & A
How can researchers optimize the synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile to improve yield and purity?
Basic Research Focus : Synthesis methodology and reaction optimization.
Methodological Answer :
The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. Key steps include:
- Pyridine Ring Functionalization : Use chlorination and trifluoromethylation agents (e.g., Cl₂ gas or CF₃I) under controlled conditions to modify the pyridine core ( ).
- Methoxyimino Group Introduction : Employ methoxyamine hydrochloride under acidic or basic conditions to form the oxime ether linkage ( ).
- Purification : High-performance liquid chromatography (HPLC) or recrystallization with polar aprotic solvents (e.g., acetonitrile) enhances purity. Reaction yields can be improved by optimizing temperature (e.g., 60–80°C for substitutions) and catalyst selection (e.g., palladium for cross-coupling) .
What is the biochemical mechanism of action for this compound in pest control applications?
Advanced Research Focus : Mechanistic studies in agrochemical contexts.
Methodological Answer :
The compound likely inhibits fungal or pest-specific enzymes. For example:
- Succinate Dehydrogenase Inhibition (SDHI) : Analogous to fluopyram (), the pyridinyl group may bind to mitochondrial Complex II, disrupting electron transport chains.
- Structural Determinants : The trifluoromethyl group enhances lipophilicity, improving membrane penetration, while the methoxyimino moiety stabilizes binding via hydrogen bonding ( ).
Validate hypotheses using in vitro enzyme assays (e.g., SDH activity measurement) and molecular docking simulations .
What advanced spectroscopic techniques are recommended for characterizing this compound?
Basic Research Focus : Analytical chemistry and structural elucidation.
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridinyl and methoxyimino groups (e.g., δ 8.5–9.0 ppm for pyridine protons; δ 3.8–4.2 ppm for methoxy).
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]+ for C₁₀H₇ClF₃N₃O).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry ( ).
Cross-reference with PubChem data (InChI:InChI=1S/C8H4ClF3N2/c9-6-3-5...) for validation .
How do environmental factors influence the compound’s stability, and what are its major degradation products?
Advanced Research Focus : Environmental chemistry and degradation pathways.
Methodological Answer :
- Hydrolytic Stability : The nitrile group may hydrolyze to carboxylic acids under alkaline conditions (pH > 9). Monitor via HPLC-MS at varying pH levels.
- Photodegradation : UV exposure (254–365 nm) could cleave the methoxyimino bond, forming 3-chloro-5-(trifluoromethyl)pyridine derivatives ().
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, generating toxic gases (e.g., HCl, HCN) ().
Standardize storage in airtight containers at –20°C to mitigate degradation .
How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact bioactivity?
Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :
- Trifluoromethyl Group : Enhances binding affinity to hydrophobic enzyme pockets (e.g., fungal cytochrome P450) and metabolic stability ().
- Methoxyimino vs. Ethoxyimino : Methoxy improves systemic mobility in plants due to lower molecular weight ().
Use comparative bioassays (e.g., fungicidal efficacy on Fusarium spp.) and logP measurements to quantify lipophilicity changes .
Has this compound shown potential in pharmaceutical research beyond agrochemicals?
Advanced Research Focus : Cross-disciplinary applications.
Methodological Answer :
While primarily used in pesticides, structural analogs (e.g., pyridinyl-acetonitrile derivatives) exhibit antiviral or anticancer activity ( ). For example:
- Kinase Inhibition : The pyridinyl scaffold may target tyrosine kinases (e.g., EGFR) in cancer cells.
- Antiviral Screening : Test against RNA viruses (e.g., influenza) using plaque reduction assays.
Collaborate with medicinal chemists to explore derivatization (e.g., adding sulfonyl or amide groups) .
How can researchers resolve contradictions in reported bioactivity data?
Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., plant infection models) studies to confirm activity ().
- Batch Analysis : Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors ().
- Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) and replicate under standardized conditions (e.g., OECD guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
